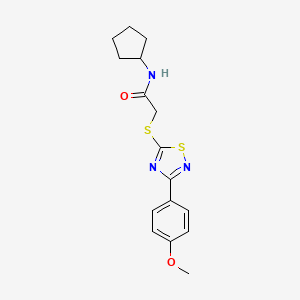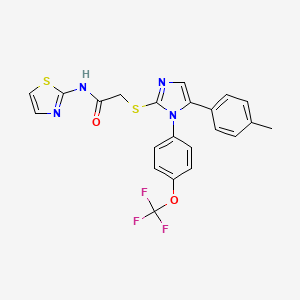![molecular formula C18H15N3O4S2 B2555283 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1798674-89-1](/img/structure/B2555283.png)
3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .
Synthesis Analysis
Thiophene derivatives can be synthesized from various substrates through heterocyclization . Enaminones, which have both nucleophilic and electrophilic properties, are often used in the synthesis of thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom . It’s often used as a core structure in various biologically active compounds .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters is a known reaction involving thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene derivatives generally have good solubility in polar solvents due to the presence of the polar sulfur atom in the thiophene ring .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Compounds containing sulfonamide moieties, similar to the mentioned chemical, have been synthesized and evaluated for their antibacterial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were tested and found to have high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds with sulfone-linked bis heterocycles have shown pronounced antimicrobial activity, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been explored for their potential anticancer properties and radiosensitizing effects. A study by Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated them for in vitro anticancer activity, with several compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Sulfonamide Hybrids for Therapeutic Applications
Recent research has focused on creating sulfonamide hybrids by combining sulfonamides with other biologically active heterocycles, enhancing their effectiveness across a broad range of therapeutic applications. These applications include antimicrobial, antifungal, anti-inflammatory, and anticancer activities among others. Massah et al. (2022) discussed the design and development of multicomponent sulfonamide hybrids containing various biologically active heterocycles, underscoring the versatility and potential of these compounds in medicine (Massah, Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-21-16-7-15(2-3-17(16)25-18(21)22)27(23,24)20-9-12-6-14(10-19-8-12)13-4-5-26-11-13/h2-8,10-11,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJLRJOLAMYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

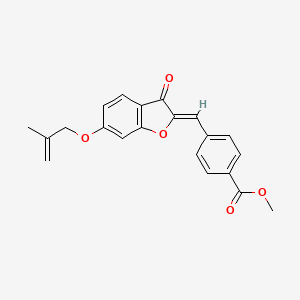
![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)
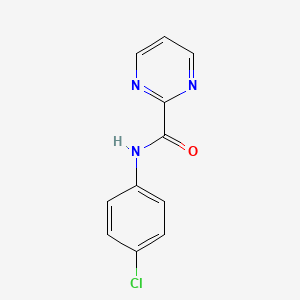
![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2555212.png)
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)
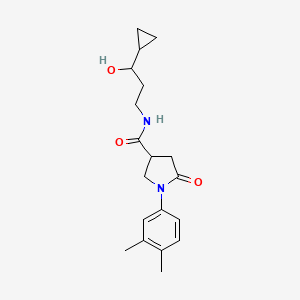

![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)
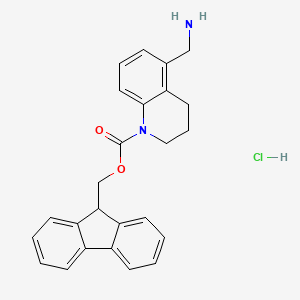
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)
